molecular formula C5H11BrClN B1376212 2-(Bromomethyl)pyrrolidine hydrochloride CAS No. 1353973-53-1

2-(Bromomethyl)pyrrolidine hydrochloride

Cat. No. B1376212
CAS RN: 1353973-53-1
M. Wt: 200.5 g/mol
InChI Key: NEFSLCGUFCCMOZ-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H11BrClN . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis of pyrrolidines involves various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)pyrrolidine hydrochloride” consists of a pyrrolidine ring with a bromomethyl group attached . The average mass of the molecule is 200.505 Da .

Scientific Research Applications

Synthesis and Transformation

  • Ring Contraction and Conversion : 2-(Bromomethyl)pyrrolidine hydrochloride is a product of boron(III) bromide-induced ring contraction of 3-methoxypiperidines, converting piperidines into pyrrolidines (Tehrani et al., 2000).
  • Formation and Transformation into Piperidin-3-ones : It is used in the synthesis of 4,4-dialkyl-2-(bromomethyl)pyrrolidines and their transformation into piperidin-3-ones via a novel ring expansion-oxidation protocol (D’hooghe et al., 2008).

Chemical Synthesis and Functionalization

  • Alkaloid Synthesis : It's instrumental in the synthesis of variolin B and deoxyvariolin B, natural alkaloids, through selective and sequential palladium-mediated functionalization (Baeza et al., 2010).
  • Formation of Benzopyrano[2,3-b]pyrrol-4(1H)-ones : It assists in the creation of benzopyrano[2,3-b]pyrrol-4(1H)-ones, further functionalized by aromatic electrophilic substitution (Alberola et al., 1997).

Synthesis in Polymer Chemistry

  • Polyelectrolyte Synthesis : Used in the synthesis of hyperbranched polyelectrolytes, where its reaction progress is monitored by NMR, providing insights into the reactivity and structure of the resultant polymers (Monmoton et al., 2008).

Synthesis of Bioactive Compounds

  • Pyrrolidine Alkaloids Synthesis : Plays a role in the synthesis of new pyrrolidine alkaloids, important for their antifungal and antibacterial activities (Tsuda et al., 2005).
  • Enantioselective Synthesis : Facilitates the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, crucial in asymmetric syntheses of bioactive compounds (Mai & Wolfe, 2010).

Safety and Hazards

The safety data sheet for a similar compound, “2-(Bromomethyl)pyridine hydrobromide”, indicates that it causes severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to seek immediate medical attention in case of exposure .

properties

IUPAC Name

2-(bromomethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSLCGUFCCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735230
Record name 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)pyrrolidine hydrochloride

CAS RN

1353973-53-1
Record name Pyrrolidine, 2-(bromomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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